molecular formula C17H20O4 B383622 Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate CAS No. 384362-70-3

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B383622
CAS No.: 384362-70-3
M. Wt: 288.34g/mol
InChI Key: LWGYCRZTXDCBTE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate, also known as Ethyl 2-methyl-5-(isopropenyloxy)-1-benzofuran-3-carboxylate, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzofuran family and has a variety of potential applications in the field of medicinal chemistry. The synthesis of this compound is complex, and its mechanism of action is still under investigation. In

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate is still under investigation. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. Additionally, it has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate in lab experiments is its potential as a new drug candidate. Its complex synthesis method and potential applications make it an interesting compound to study. However, one limitation is that its mechanism of action is still not fully understood, which makes it difficult to study in detail.

Future Directions

There are several future directions for research on Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate. One area of research could focus on further investigating its potential as an anticancer agent. Additionally, more research could be done to better understand its mechanism of action and to develop new synthetic methods for its production. Finally, research could be done to investigate its potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate is a complex process that involves multiple steps. The first step involves the reaction of 2-methylbenzofuran with acetic anhydride to form the intermediate compound, 2-acetoxy-2-methylbenzofuran. This intermediate is then reacted with isopropenyl magnesium bromide to form the Grignard reagent, which is subsequently reacted with ethyl chloroformate to form the final product.

Scientific Research Applications

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity, and it has also been investigated for its potential as an anti-inflammatory agent. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-5-19-17(18)16-12(4)21-15-7-6-13(10-14(15)16)20-9-8-11(2)3/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGYCRZTXDCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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